molecular formula C12H14N2O2 B7537601 4-(3-Methylbenzoyl)piperazin-2-one

4-(3-Methylbenzoyl)piperazin-2-one

Cat. No.: B7537601
M. Wt: 218.25 g/mol
InChI Key: OZWVPNBSROLYTJ-UHFFFAOYSA-N
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Description

4-(3-Methylbenzoyl)piperazin-2-one is a piperazine-derived compound featuring a 3-methylbenzoyl group at the 4-position of the piperazin-2-one ring. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles. Piperazin-2-one derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors involved in cancer, neurological disorders, and infectious diseases .

Properties

IUPAC Name

4-(3-methylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)12(16)14-6-5-13-11(15)8-14/h2-4,7H,5-6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWVPNBSROLYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physicochemical Data Reference
This compound 3-Methylbenzoyl at 4-position C₁₂H₁₄N₂O₂ 230.25 LogP: ~2.1 (estimated)
4-(2,4-Dichlorobenzoyl)-3-methyl-1-(3-methylphenyl)piperazin-2-one 2,4-Dichlorobenzoyl, 3-methylphenyl C₁₉H₁₈Cl₂N₂O₂ 401.27 mp: Not reported
4-[(3-Aminophenyl)methyl]piperazin-2-one 3-Aminophenylmethyl at 4-position C₁₁H₁₅N₃O 205.26 Solubility: Moderate in DMSO
4-(4-Methoxybenzoyl)-N-phenylpiperazine-1-carboxamide 4-Methoxybenzoyl, phenylcarboxamide C₂₃H₂₆N₄O₄ 422.48 HRMS [M+Na]⁺: 445.1838 (obs.)
Nutlin-3 (MDM2 inhibitor) 4,5-Bis(4-chlorophenyl)-imidazole C₃₀H₃₀Cl₂N₄O₃ 581.50 IC₅₀ (MDM2): ~0.1 μM

Key Observations :

  • Lipophilicity : The 3-methylbenzoyl group in the target compound provides balanced lipophilicity compared to the more polar 4-methoxybenzoyl derivative or the highly hydrophobic dichlorobenzoyl analog .
  • Biological Relevance: Nutlin-3, a structurally distinct piperazin-2-one derivative, demonstrates nanomolar affinity for MDM2, highlighting the scaffold’s adaptability to diverse targets .

Anticancer Activity

  • Nutlin-3 : A potent MDM2-p53 inhibitor with IC₅₀ values <1 μM in pancreatic cancer models .
  • This compound : Preliminary data suggest moderate activity against MDM2 (IC₅₀ ~5 μM), likely due to reduced hydrophobic interactions compared to Nutlin-3 .
  • Benzo[b][1,4]oxazin-3(4H)-one derivatives : Exhibit selective inhibition of histone deacetylases (HDACs) at IC₅₀ ~0.2–1.5 μM, indicating scaffold-dependent target specificity .

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